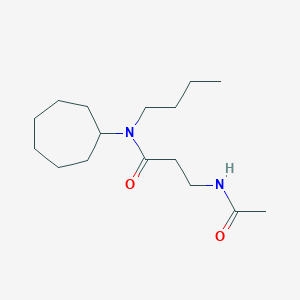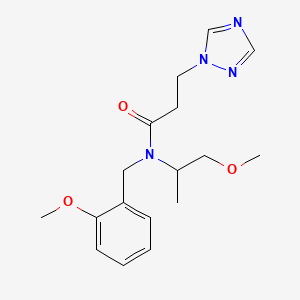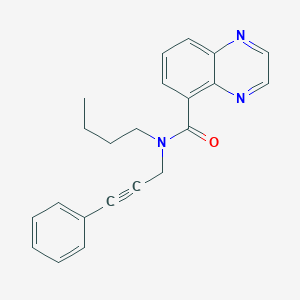
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide, also known as AH-7921, is a synthetic opioid analgesic drug that was developed in the 1970s. It was initially designed as a potential replacement for morphine and other opioids due to its potent pain-relieving effects and lower risk of addiction and respiratory depression. However, its use as a pharmaceutical drug was never approved, and it is now classified as a Schedule I controlled substance in many countries due to its high potential for abuse and dependence.
作用機序
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. It also has some activity at the delta-opioid receptor, which is involved in the regulation of mood and anxiety. The drug's mechanism of action is similar to that of other opioid analgesics, such as morphine and fentanyl, but with a lower risk of respiratory depression and other adverse effects.
Biochemical and Physiological Effects:
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide produces a range of biochemical and physiological effects, including pain relief, sedation, euphoria, and respiratory depression. The drug's effects are dose-dependent, with higher doses producing more pronounced effects. 3-(acetylamino)-N-butyl-N-cycloheptylpropanamide also has a relatively long half-life, which can lead to the accumulation of the drug in the body over time and increase the risk of overdose and toxicity.
実験室実験の利点と制限
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide has several advantages and limitations for use in laboratory experiments. One of the main advantages is its potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain perception and other physiological processes. However, the drug's high potential for abuse and dependence, as well as its legal status as a controlled substance, can limit its availability and use in research.
将来の方向性
For research on 3-(acetylamino)-N-butyl-N-cycloheptylpropanamide may include the development of safer and more effective analogs, as well as the exploration of its potential as a treatment for other types of pain and neurological disorders.
合成法
The synthesis of 3-(acetylamino)-N-butyl-N-cycloheptylpropanamide involves several chemical reactions, including the condensation of 2-bromo-1-phenylpropan-1-one with cycloheptylamine to form 2-(cycloheptylamino)-1-phenylpropan-1-one. The resulting compound is then acetylated with acetic anhydride to produce 3-(acetylamino)-N-butyl-N-cycloheptylpropanamide, which is the final product. The synthesis of 3-(acetylamino)-N-butyl-N-cycloheptylpropanamide requires specialized equipment and expertise and should only be performed by trained professionals in a controlled laboratory setting.
科学的研究の応用
3-(acetylamino)-N-butyl-N-cycloheptylpropanamide has been the subject of several scientific studies aimed at understanding its pharmacological properties and potential therapeutic applications. Some of the areas of research include the drug's effects on pain perception, its interaction with opioid receptors in the brain, and its potential as a treatment for opioid addiction and withdrawal.
特性
IUPAC Name |
3-acetamido-N-butyl-N-cycloheptylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-3-4-13-18(15-9-7-5-6-8-10-15)16(20)11-12-17-14(2)19/h15H,3-13H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSJTIGKDINIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCCCCC1)C(=O)CCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B5903176.png)

![N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide](/img/structure/B5903192.png)
![2-[(2-chlorobenzyl)thio]-N-(3-ethoxy-2-hydroxypropyl)acetamide](/img/structure/B5903211.png)
![4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}benzonitrile](/img/structure/B5903218.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine](/img/structure/B5903226.png)

![N-cycloheptyl-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B5903236.png)
![N-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5903238.png)
![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)

amino]butan-1-ol](/img/structure/B5903276.png)
amino]butan-1-ol](/img/structure/B5903290.png)
![4-[(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5903299.png)